1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
CAS No.: 1423025-90-4
Cat. No.: VC2963801
Molecular Formula: C12H22ClN3O
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423025-90-4 |
|---|---|
| Molecular Formula | C12H22ClN3O |
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H |
| Standard InChI Key | INOVYYSEIJUTJH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl |
| Canonical SMILES | CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl |
Introduction
Chemical Properties and Structure
The compound 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride represents a complex organic molecule with several distinctive structural features. The core structure consists of a 1,2,4-oxadiazole heterocyclic ring system substituted with a tert-butyl group at the 3-position and connected to a cyclohexanamine group at the 5-position. This arrangement creates a molecule with both hydrophobic (tert-butyl and cyclohexyl) and hydrophilic (amine) moieties, giving it interesting physicochemical properties.
The hydrochloride salt formation significantly enhances the compound's solubility and stability characteristics compared to its free base form, making it more suitable for various research and pharmaceutical applications. The salt formation occurs at the primary amine group, which becomes protonated and forms an ionic bond with the chloride counter-ion.
Basic Chemical Identifiers
The fundamental chemical identifiers for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1423025-90-4 |
| Molecular Formula | C₁₂H₂₂ClN₃O |
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H |
| Standard InChIKey | INOVYYSEIJUTJH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl |
| PubChem Compound ID | 71757436 |
The non-hydrochloride form (free base) has a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol , demonstrating the difference in mass attributed to the HCl component in the salt form.
Structural Features
The structural features of this compound can be characterized as follows:
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A 1,2,4-oxadiazole heterocyclic ring serving as the central scaffold
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A tert-butyl group (C(CH₃)₃) attached to the 3-position of the oxadiazole ring
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A cyclohexyl ring connected at the 1-position to the 5-position of the oxadiazole ring
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A primary amine (-NH₂) group at the 1-position of the cyclohexyl ring
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A chloride counter-ion associated with the protonated amine in the salt form
This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions, with the oxadiazole ring potentially serving as a hydrogen bond acceptor and the amine group as both a hydrogen bond donor and acceptor in its protonated state.
Physical Properties
Solubility Characteristics
As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form. This improved solubility is a significant advantage for pharmaceutical research and development applications, where aqueous solubility is often a critical factor in drug formulation and bioavailability.
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| Flash Point | Not Available |
| Log P | Not Available |
This lack of publicly available physical characterization data suggests that comprehensive physicochemical profiling of this compound may still be ongoing or limited to proprietary research.
| Supplier | Available Quantities | Stated Purity |
|---|---|---|
| Changzhou Hopschain Chemical | 100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g | 95+% |
| MolCore BioPharmatech | Not specified | NLT 97% |
| Arctom Science | 250mg, 500mg | 95% |
Related Compounds
Several structurally related compounds appear in the chemical literature, providing context for understanding the potential properties and applications of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride.
Comparative Features
The comparison of structural features among these related compounds reveals important structure-activity relationships:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Smaller ethyl group vs. cyclohexyl | Reduced lipophilicity, potentially different receptor interactions |
| 3-Tert-butyl-1,2,4-oxadiazol-5-amine | Direct attachment of amine to oxadiazole | Altered spatial arrangement, different hydrogen bonding pattern |
| 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol | Hydroxyl group vs. amine; additional methylene spacer | Different hydrogen bonding capabilities, altered basicity |
These structural relationships are important for understanding how subtle modifications to the molecular structure might influence the compound's physicochemical properties and potential biological activities.
Research Gaps and Future Directions
The review of available literature on 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride reveals several important knowledge gaps and potential directions for future research.
Identified Knowledge Gaps
Several key areas lack comprehensive information:
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Detailed physical properties data (melting point, solubility parameters, partition coefficient)
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Comprehensive toxicological profiling
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Specific biological activities or molecular targets
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Optimized synthetic procedures and yields
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Structure-activity relationships compared to structural analogs
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Crystal structure data
Methodological Considerations
Research in these areas would benefit from:
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Multi-disciplinary approaches combining synthetic chemistry, analytical techniques, and biological screening
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Collaborative efforts between academic and industrial laboratories
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Application of modern high-throughput screening technologies to identify potential biological targets
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Advanced computational methods to predict properties and potential applications
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